molecular formula C6H5N3O B1418087 5-Hydroxybenzotriazole CAS No. 54013-40-0

5-Hydroxybenzotriazole

Cat. No. B1418087
CAS RN: 54013-40-0
M. Wt: 135.12 g/mol
InChI Key: UVSNFZAOYHOOJO-UHFFFAOYSA-N
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Description

5-Hydroxybenzotriazole is an organic compound that is a derivative of benzotriazole . It is a white crystalline powder, which as a commercial product contains some water .


Synthesis Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .


Molecular Structure Analysis

The molecular formula of 5-Hydroxybenzotriazole is C6H5N3O . It has a molar mass of 135.1234 g mol−1 .


Chemical Reactions Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Physical And Chemical Properties Analysis

5-Hydroxybenzotriazole is a white crystalline powder . It has a melting point of 156 to 159 °C . Anhydrous 5-Hydroxybenzotriazole is explosive .

Scientific Research Applications

Explosive Properties

1-Hydroxybenzotriazole and its derivatives, including 5-Hydroxybenzotriazole, are widely recognized for their application as peptide coupling reagents. Interestingly, these compounds exhibit explosive properties under certain conditions such as heating or mechanical stimulus. This characteristic is crucial in understanding the safe handling and storage of these compounds in research environments (Wehrstedt, Wandrey, & Heitkamp, 2005).

Synthesis and Characterization in Pharmaceutical Research

5-Hydroxybenzotriazole has been used in the synthesis of pharmaceutical compounds. For instance, it played a role in synthesizing 2-(5-fluorouracil-1-yl-acetamido) acetic acid, highlighting its application in developing carrier-linked prodrugs aimed at reducing toxicity and increasing efficacy of existing drugs (Xiong Jing, 2010).

Computational Studies on Ester Hydrolysis

5-Hydroxybenzotriazole derivatives have been subject to computational studies for their role in ester hydrolysis. This research offers insights into their nucleophilic character and potential applications in chemical synthesis, particularly in the formation and breaking of ester bonds (Kumar, Ganguly, & Bhattacharya, 2004).

Environmental Applications in Decolorization

The presence of 1-hydroxybenzotriazole is essential for the decolorization of certain dyes by enzymes, demonstrating its potential application in environmental science, particularly in wastewater treatment and the textile industry (Murugesan et al., 2007).

Future Directions

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . The aim of future research is to provide an overview of the applications of benzotriazole derivatives in medicinal chemistry and material sciences .

properties

IUPAC Name

2H-benzotriazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-4-1-2-5-6(3-4)8-9-7-5/h1-3,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSNFZAOYHOOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzotriazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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